Magnesium mono-p-nitrobenzyl malonate

Übersicht

Beschreibung

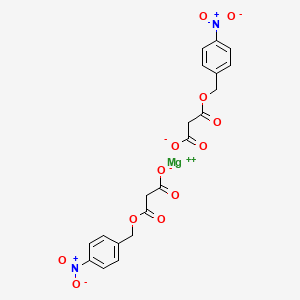

Magnesium mono-p-nitrobenzyl malonate is a magnesium salt of malonic acid . It can be used as a catalyst for the reaction system in the preparation of oxazolidinones from amines and malonic acid .

Synthesis Analysis

The synthesis of this compound involves reacting a water-soluble magnesium salt with an alkali metal salt or ammonium salt of mono-p-nitrobenzyl malonate .Molecular Structure Analysis

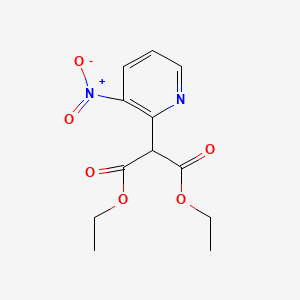

The molecular formula of this compound is C20H16MgN2O12 . The systematic name is Magnesium bis{3-[(4-nitrobenzyl)oxy]-3-oxopropanoate} .Chemical Reactions Analysis

This compound is an important intermediate as a starting material of pharmaceuticals . It can be used as a catalyst for the reaction system in the preparation of oxazolidinones from amines and malonic acid .Physical And Chemical Properties Analysis

This compound is a white powder to crystal . The average mass is 500.652 Da .Wissenschaftliche Forschungsanwendungen

Electron-Transfer Processes on Magnesium Oxide Surface

Research has shown that electron-transfer processes are significant on the surface of magnesium oxide, especially with nitrobenzene. A study observed the formation of a nitrobenzyl radical monolayer on magnesium oxide surfaces, indicating its potential for unique chemical transformations and applications in materials science (Klabunde, Kaba & Morris, 1978).

Application in Magnesium Batteries

Mono methyl substituted m-dinitrobenzenes, including variants similar to magnesium mono-p-nitrobenzyl malonate, have been explored as cathode materials in magnesium batteries. These studies show that specific substitutions can lead to higher efficiency in electroreduction, thus improving battery performance (Sivasamy, Rajeswari & Dakshinamurthi, 1989).

Photolabile Groups in Polymer Science

o-Nitrobenzyl groups, closely related to this compound, are frequently used in polymer and materials science. These groups allow for alteration of polymer properties through irradiation, highlighting their significance in developing photodegradable materials and advanced manufacturing technologies (Zhao, Sterner, Coughlin & Théato, 2012).

Surface Modification for Biomedical Applications

Magnesium and its alloys are being researched for biomedical applications, particularly as biodegradable metals. Surface modification strategies, such as the use of self-assembled monolayers, are crucial to enhance the applicability of these materials in medical implants and devices. This research opens the door to using magnesium-based compounds, including this compound, for surface treatment of these alloys (Mahapatro, Negrón & Nguyen, 2015).

Degradation of Organic Pollutants

Magnesium oxide nanosheets, which can be linked to this compound, have been studied for the degradation of organic pollutants like nitrobenzene in water. These studies demonstrate the potential of magnesium-based materials in environmental cleanup and water treatment technologies (Chen, Tian, Kong, Tu, Lu & Xiong, 2015).

Safety and Hazards

When handling Magnesium mono-p-nitrobenzyl malonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Magnesium mono-p-nitrobenzyl malonate is a magnesium salt of malonic acid It’s known to be used as a catalyst in the preparation of oxazolidinones from amines and malonic acid .

Mode of Action

As a catalyst, it likely facilitates the reaction between amines and malonic acid to produce oxazolidinones

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of oxazolidinones . Oxazolidinones are a class of compounds that have various applications, including use as antibiotics. The exact downstream effects of these pathways would depend on the specific amines and malonic acid substrates used in the reaction.

Result of Action

The primary result of this compound’s action is the production of oxazolidinones . These compounds have various applications, including use as antibiotics. The specific molecular and cellular effects would depend on the particular oxazolidinones produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as ventilation, dust levels, and the presence of aerosols.

Biochemische Analyse

Biochemical Properties

Magnesium mono-p-nitrobenzyl malonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of oxazolidinones. The compound’s interaction with these biomolecules is crucial for its catalytic activity, enabling the conversion of amines and malonic acid into oxazolidinones . This interaction is primarily based on the compound’s ability to stabilize transition states and lower the activation energy of the reaction.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in cells can alter the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . The binding of this compound to these biomolecules is essential for its biochemical activity and its ability to modulate cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity and promoting cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions are crucial for the compound’s role in cellular metabolism and its ability to affect metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s distribution within cells is essential for its biochemical activity and its ability to modulate cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s ability to interact with biomolecules and modulate cellular processes effectively.

Eigenschaften

IUPAC Name |

magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H9NO6.Mg/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;/h2*1-4H,5-6H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFDWKYNSTVECG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16MgN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004245 | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83972-01-4 | |

| Record name | (T-4)-Bis[mono[(4-nitrophenyl)methyl] propanedioato-κO3,κO′1]magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83972-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-nitrobenzyl hydrogen malonato)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083972014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis{3-[(4-nitrophenyl)methoxy]-3-oxopropanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[p-nitrobenzyl hydrogen malonato]magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)